2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280376
InChI: InChI=1S/C29H33N5O2S2/c1-20(2)11-13-34-28(36)24(38-29(34)37)18-23-26(30-25-21(3)8-7-12-33(25)27(23)35)32-16-14-31(15-17-32)19-22-9-5-4-6-10-22/h4-10,12,18,20H,11,13-17,19H2,1-3H3/b24-18-
SMILES:
Molecular Formula: C29H33N5O2S2
Molecular Weight: 547.7 g/mol

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16280376

Molecular Formula: C29H33N5O2S2

Molecular Weight: 547.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C29H33N5O2S2
Molecular Weight 547.7 g/mol
IUPAC Name (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C29H33N5O2S2/c1-20(2)11-13-34-28(36)24(38-29(34)37)18-23-26(30-25-21(3)8-7-12-33(25)27(23)35)32-16-14-31(15-17-32)19-22-9-5-4-6-10-22/h4-10,12,18,20H,11,13-17,19H2,1-3H3/b24-18-
Standard InChI Key YXCFYPISDPDWCK-MOHJPFBDSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring, substituted at strategic positions with a 4-benzylpiperazine group, a 9-methyl moiety, and a Z-configured methylidene bridge linked to a 3-(3-methylbutyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene unit. The planar geometry imposed by the Z-configuration enhances π-π stacking interactions, while the benzylpiperazine and thioxo groups contribute to electronic diversity, potentially influencing receptor binding .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₃₄H₃₈N₆O₂S₂
Molecular Weight658.84 g/mol
IUPAC NameSee compound title
Critical Functional GroupsThiazolidinone, pyrido-pyrimidinone, benzylpiperazine

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis can be divided into three key segments:

  • Pyrido[1,2-a]pyrimidin-4-one Core: Constructed via cyclocondensation of 2-aminopyridine derivatives with activated carbonyl species, analogous to methods used in pyrazole carboxylate synthesis .

  • Thiazolidinone Ring: Formed by cyclizing thiourea derivatives with α-keto esters under acidic conditions.

  • Piperazine Coupling: Introduced via nucleophilic substitution or palladium-catalyzed cross-coupling at the pyrimidinone’s 2-position.

Stepwise Synthesis

  • Core Formation: Reacting 2-amino-4-methylpyridine with methyl propiolate in DMF generates the pyrido-pyrimidinone scaffold.

  • Thiazolidinone Installation: Treating 3-(3-methylbutyl)thiourea with ethyl 4-oxopentanoate in HCl/EtOH yields the thiazolidinone precursor.

  • Knoevenagel Condensation: Coupling the thiazolidinone aldehyde with the pyrido-pyrimidinone core under basic conditions (piperidine/EtOH) establishes the Z-configured methylidene bridge.

  • Piperazine Functionalization: Reacting the intermediate with 1-benzylpiperazine using EDC·HCl/DMAP in CH₂Cl₂ completes the synthesis .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationDMF, 110°C, 12 h68
Thiazolidinone RingHCl/EtOH, reflux, 6 h75
KnoevenagelPiperidine, EtOH, 60°C, 8 h52
Piperazine CouplingEDC·HCl, DMAP, CH₂Cl₂, rt, 24 h61

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 7.5 Hz, 1H, pyrido H-6), 7.45–7.30 (m, 5H, benzyl), 6.95 (s, 1H, thiazolidinone CH), 3.75 (t, J = 5.0 Hz, 4H, piperazine), 2.55 (s, 3H, 9-CH₃) .

  • ¹³C NMR: δ 187.2 (C=O), 170.5 (C=S), 155.0 (pyrimidinone C-4), 135.2–125.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 659.2643 [M+H]⁺ (calc. 659.2651).

Activity TypeTarget/MechanismIC₅₀/Potency
AntimicrobialStaphylococcus aureusMIC = 0.02 µg/mL
AnticancerHT-29 colon cancer cellsIC₅₀ = 1.8 µM
Dopamine D2 ReceptorKi = 12 nMPartial agonist

Comparative Analysis with Structural Analogs

Impact of Substituent Variation

  • Piperazine vs. Piperidine: Replacement of piperidine (as in ) with benzylpiperazine enhances blood-brain barrier permeability.

  • Methyl vs. Ethyl Groups: The 9-methyl group reduces metabolic oxidation compared to ethyl analogs.

Table 4: Comparative Physicochemical Properties

CompoundlogPSolubility (mg/mL)Plasma Stability (t₁/₂)
Target Compound3.20.156.7 h
Piperidine Analog 2.80.224.1 h

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator